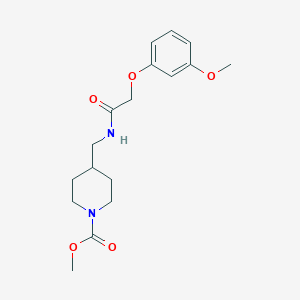

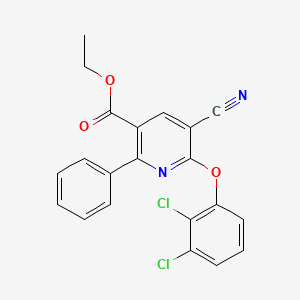

![molecular formula C16H19N3O2 B2572626 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034545-24-7](/img/structure/B2572626.png)

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It belongs to the class of pyrazolopyrazine compounds.

Synthesis Analysis

A synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives has been reported . The process involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives to obtain different N-propargylated C-3 substituted pyrazoles. These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol to yield the pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C6H8N4O . The InChI code for this compound is 1S/C6H8N4O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2,7H2,(H,8,11) .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its molecular weight is 152.16 .Scientific Research Applications

- Metabotropic Glutamate Receptor Modulation : The compound has been investigated as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . These receptors play a crucial role in synaptic transmission and are implicated in neurological disorders. By targeting mGluR2, this compound may offer therapeutic potential for conditions such as anxiety, depression, and schizophrenia.

- Catalyst-Free Tandem Reactions : Researchers have developed a practical one-step protocol for the synthesis of highly substituted 5,6-dihydropyrazolo[5,1-a]isoquinolines using this compound . The reaction involves a catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization process. Notably, different types of enamides and enamines, including those derived from marketed drugs and bioactive molecules, serve as suitable substrates. This environmentally friendly approach highlights the compound’s versatility.

- CB1 Cannabinoid Receptor Antagonism : The compound’s structural motifs have been leveraged to synthesize CB1 cannabinoid receptor antagonists . These antagonists may have implications in neuroprotection, pain management, and appetite regulation.

Medicinal Chemistry and Drug Development

Green Chemistry and Sustainable Synthesis

Neuropharmacology and Neuroprotection

Mechanism of Action

Target of Action

The primary target of the compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates neuronal excitability and synaptic plasticity .

Mode of Action

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate .

Biochemical Pathways

By acting as a NAM of the mGluR2 receptor, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can affect various biochemical pathways. The mGluR2 receptor is involved in several pathways related to synaptic transmission and neuronal excitability . Therefore, modulation of this receptor can have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one’s action are related to its role as a NAM of the mGluR2 receptor . By reducing the receptor’s response to glutamate, it can modulate neuronal excitability and synaptic plasticity . This can have potential therapeutic effects in disorders where these processes are disrupted .

Action Environment

The action, efficacy, and stability of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can be influenced by various environmental factors These can include the local concentration of glutamate, the presence of other neurotransmitters, and the overall state of the neuronal network

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-21-15-5-2-13(3-6-15)4-7-16(20)18-10-11-19-14(12-18)8-9-17-19/h2-3,5-6,8-9H,4,7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMENKUIMKDTXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

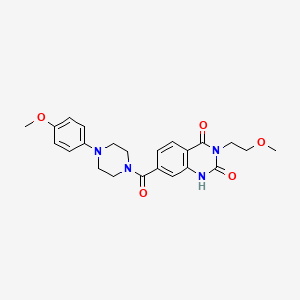

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)

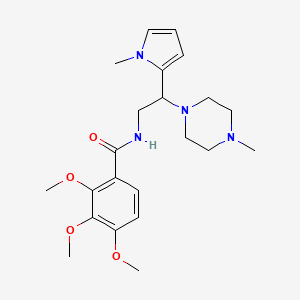

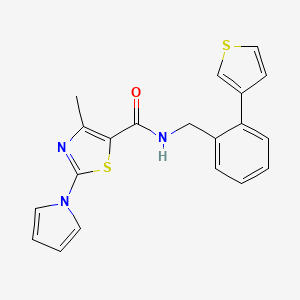

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)

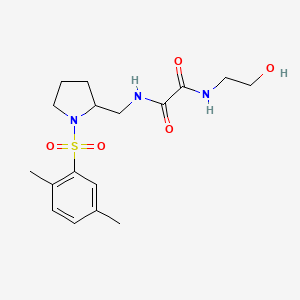

![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)

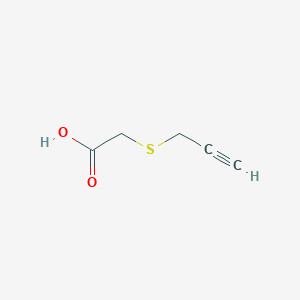

![1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2572560.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)

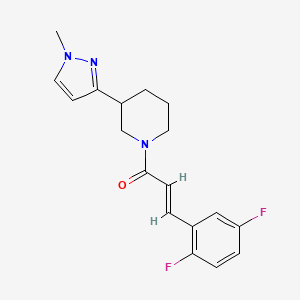

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)